molecular formula C39H27N3 B6590796 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine CAS No. 1201800-83-0

2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine

Cat. No.: B6590796
CAS No.: 1201800-83-0
M. Wt: 537.6 g/mol
InChI Key: MMNNWKCYXNXWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine is a chemical compound that belongs to the triazine and biphenyl groupsThe compound has a molecular formula of C39H27N3 and a molar mass of 537.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine typically involves the reaction of biphenyl derivatives with triazine precursors under controlled conditions. One common method includes the use of biphenyl-3-boronic acid and 2,4,6-trichloro-1,3,5-triazine in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazine derivatives, oxidized biphenyl compounds, and reduced triazine products .

Scientific Research Applications

2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as functional materials in various applications. Additionally, the triazine ring can interact with biological macromolecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

  • 2,4,6-Tris(biphenyl-4-yl)-1,3,5-triazine
  • 2,4,6-Tris(biphenyl-2-yl)-1,3,5-triazine

Comparison: 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine is unique due to its specific substitution pattern on the biphenyl groups, which influences its electronic and steric properties. Compared to its isomers, it may exhibit different reactivity and stability, making it suitable for specific applications in materials science and catalysis .

Properties

IUPAC Name

2,4,6-tris(3-phenylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H27N3/c1-4-13-28(14-5-1)31-19-10-22-34(25-31)37-40-38(35-23-11-20-32(26-35)29-15-6-2-7-16-29)42-39(41-37)36-24-12-21-33(27-36)30-17-8-3-9-18-30/h1-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNNWKCYXNXWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=CC(=C4)C5=CC=CC=C5)C6=CC=CC(=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine
Reactant of Route 3
Reactant of Route 3
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine
Reactant of Route 6
Reactant of Route 6
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.